molecular formula C19H16F3NO4S B2766593 1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797319-18-6

1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2766593
CAS RN: 1797319-18-6
M. Wt: 411.4
InChI Key: XQGDDRLSZILOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C19H16F3NO4S and its molecular weight is 411.4. The purity is usually 95%.
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Scientific Research Applications

Drug Design and Pharmacological Applications

Piperidine derivatives, such as the compound , are pivotal in the pharmaceutical industry. They are integral components in more than twenty classes of pharmaceuticals, including alkaloids. The trifluoromethyl group, in particular, is a common pharmacophore in FDA-approved drugs due to its ability to enhance the biological activity of molecules . This compound’s structure could be exploited in the design of new drugs with improved efficacy and stability.

Synthesis of Biologically Active Piperidines

The synthesis of substituted piperidines is a significant area of research due to their widespread medicinal applications. The compound can serve as a precursor or intermediate in the synthesis of various biologically active piperidine derivatives through intra- and intermolecular reactions .

Development of Antiviral Agents

Derivatives of this compound have shown promise as antiviral agents. The trifluoromethyl group’s presence is particularly advantageous in the development of compounds with potential antiviral properties .

Organic Synthesis Methodologies

The compound’s structure lends itself to various organic synthesis methodologies, including hydrogenation, cyclization, cycloaddition, and annulation. These methods are crucial for constructing complex organic molecules with potential applications in medicinal chemistry .

Catalysis Research

The trifluoromethyl group is known for its unique electronic properties, making it valuable in catalysis research. This compound could be used to study new catalytic processes or improve existing ones .

Agricultural Chemistry

Finally, the trifluoromethyl group-containing compounds have applications in agricultural chemistry. They can be used to synthesize new pesticides or herbicides with increased potency and reduced environmental impact .

properties

IUPAC Name

1'-[2-(trifluoromethyl)phenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4S/c20-19(21,22)15-7-3-4-8-16(15)28(25,26)23-11-9-18(10-12-23)14-6-2-1-5-13(14)17(24)27-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGDDRLSZILOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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